Dihydrophytol

Descripción

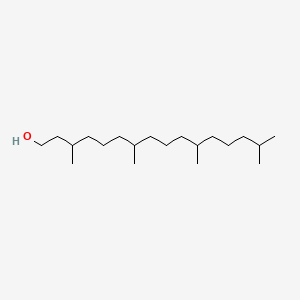

Structure

3D Structure

Propiedades

IUPAC Name |

3,7,11,15-tetramethylhexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-21H,6-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAKLDUGVSKVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00983061 | |

| Record name | 3,7,11,15-Tetramethylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-72-7 | |

| Record name | Dihydrophytol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,11,15-Tetramethyl-1-hexadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,11,15-Tetramethylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11,15-tetramethylhexadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Abundance and Biogeochemical Cycling of Dihydrophytol

Occurrence in Biological Systems

Dihydrophytol is found in various biological systems, originating from the metabolism of phytol (B49457) and its subsequent transformations.

Microbial Biotransformations and Intermediate Products

Microorganisms play a significant role in the transformation of phytol into this compound. In anaerobic environments, such as ruminant rumen microbiota or marine sediments, phytol can undergo hydrogenation to form this compound geologyscience.rusci-hub.se. Studies have shown that mixed bacterial communities in anaerobic sediment slurries can transform phytol into various products, including phytenes via phytadiene intermediates. While this compound has been proposed as an anoxic biotransformation product of phytol, some research indicates that its formation in certain anaerobic conditions might be less significant compared to other pathways, or that its presence might be attributed to other sources like archaea or macrofaunal digestion sci-hub.senih.govresearchgate.net. However, the direct biological reduction of phytol to this compound in anaerobic lacustrine sediments has been unambiguously demonstrated geologyscience.ru.

Phytol-Derived Origins and Chlorophyll (B73375) Degradation Pathways

Phytol is ubiquitously present in the marine environment as an integral part of chlorophyll-a researchgate.net. Hydrolysis of chlorophyll-a, which can occur during herbivore grazing or phytoplankton senescence, releases free phytol into aquatic environments researchgate.net. In plants, phytol is released during chlorophyll degradation, particularly during leaf senescence. Research suggests that phytol degradation in plants may involve its oxidation to phytenal, which can then be further metabolized nih.govuzh.ch. Phytol itself is a precursor for various plant lipids, including fatty acid phytyl esters (FAPEs), tocopherols (B72186) (vitamin E), and phylloquinol (vitamin K) evitachem.comnih.gov. The degradation of chlorophyll phytyl chains in senescent cells can also be influenced by photodegradation and hydroperoxide-induced oxidation geologyscience.ru.

Presence in Animal Tissues and Associated Metabolic Pathways

This compound has been detected in animal tissues, often as a result of dietary intake or metabolic processes. In ruminant animals, phytol from their diet is converted into phytanic acid, which is then found in animal products researchgate.net. Studies investigating the metabolism of phytol and this compound in rats have shown their incorporation into brain lipids, forming esters and various acid moieties capes.gov.br. For instance, radioactivity from administered this compound was found in free phytanic and pristanic acids, and in the acyl groups of neutral and polar lipids capes.gov.br. In the context of food science, this compound can serve as a marker for hydrogenated vegetable oils researchgate.net.

Distribution in Environmental Compartments

This compound's presence is documented across various environmental compartments, reflecting the widespread distribution of its precursor, phytol.

Marine and Lacustrine Sediments

This compound is commonly found in marine and lacustrine sediments, often as a diagenetic product of chlorophyll geologyscience.ruresearchgate.netnasa.gov. It has been identified in fecal pellets of copepods, indicating its transfer through marine food webs nih.govresearchgate.net. The presence and abundance of this compound in sediments are influenced by the extent of phytol degradation and the environmental conditions, such as the presence of reducing conditions researchgate.netnasa.gov. While some studies suggest that this compound might be an intermediate in the anaerobic degradation of phytol, its direct formation pathway can be complex and influenced by microbial activity and other sources sci-hub.seresearchgate.net.

Other Aquatic and Terrestrial Ecosystems

Beyond marine and lacustrine sediments, this compound's presence is implied in other aquatic environments due to the ubiquitous nature of chlorophyll. Its occurrence in terrestrial ecosystems is less extensively documented but can be inferred from the widespread presence of phytol in plants. The biogeochemical cycling of phytol and its derivatives, including this compound, is an active area of research, contributing to our understanding of organic matter transformation and preservation in various geological and biological settings researchgate.netcopernicus.org.

Biosynthetic and Biotransformational Pathways of Dihydrophytol

Enzymatic and Chemical Pathways Leading to Dihydrophytol Formation

The presence of this compound in various environments is often linked to the modification of phytol (B49457) or its derivatives.

Phytol can be biologically reduced to this compound through hydrogenation processes. This transformation has been observed in specific environmental settings and biological systems. For instance, studies have demonstrated the biological reduction of phytol to this compound in anaerobic lacustrine sediments geologyscience.ru. Phytol itself is synthesized via the mevalonic acid (MVA) or the 2-C-methylerythritol-4-phosphate (MEP) pathways evitachem.com. In the digestive systems of certain animals, such as the rumen of cattle, phytol is converted into this compound glpbio.comcaymanchem.comcapes.gov.br. Furthermore, the hydration of phyt-1-ene, another phytol derivative, can also lead to the formation of this compound doi.org.

During the diagenesis, or degradation, of chlorophyll (B73375), phytol is released from the chlorophyll molecule evitachem.comresearchgate.net. Pheophytins, which are chlorophyll derivatives lacking the central magnesium ion, are key intermediates in this process deepseadrilling.orgdeepseadrilling.org. The phytyl side chain of pheophytin can undergo reduction, specifically the saturation of its double bond, leading to the formation of this compound pheophorbide deepseadrilling.orgdeepseadrilling.org. This reduction is thought to stabilize the molecule, preventing the elimination of phytol as neophytadiene (B23887) and promoting dephytylation through hydrolytic mechanisms deepseadrilling.orgdeepseadrilling.org. While some research suggests this compound is a marker for reducing conditions during early diagenesis researchgate.net, other studies have noted the absence of this compound formation from phytol during anaerobic bacterial incubations, proposing alternative sources such as archaeobacteria or digestion by macrofauna and copepods researchgate.netnih.gov.

Metabolic Fates and Subsequent Environmental Transformations of this compound

Once formed, this compound can undergo further biochemical and environmental transformations, leading to a range of other isoprenoid compounds.

This compound serves as a direct intermediate in the biosynthesis of phytanic acid, a branched-chain fatty acid evitachem.comglpbio.comcaymanchem.com. The metabolic breakdown of phytol, with this compound acting as a key step, results in the formation of phytanic acid evitachem.com. Phytanic acid is subsequently metabolized, potentially leading to pristanic acid evitachem.com. In humans, the degradation of phytanic acid is a critical process occurring via alpha-oxidation within peroxisomes, and deficiencies in this pathway can lead to the accumulation of phytanic acid researchgate.netresearchgate.net.

This compound is a precursor to several important isoprenoid hydrocarbons, notably pristane (B154290) (a C19 alkane) and phytane (B1196419) (a C20 alkane), which are significant biomarkers in geological and environmental studies researchgate.netkiddle.cowikipedia.orgfud.edu.ng. Under thermal stress, such as heating, this compound can degrade to form C19 isoprenoid hydrocarbons through radical chain reactions researchgate.net. Phytane is generally understood to be formed from the reduction and dehydration of phytol, potentially via this compound or phytene, particularly under anoxic conditions kiddle.cowikipedia.orgfud.edu.ng. Conversely, pristane is typically derived from phytol through an oxidative pathway involving phytenic acid and pristene, often under oxic conditions kiddle.cowikipedia.orgfud.edu.ng. This compound can also be chemically dehydrated to form phytenes sci-hub.se.

While this compound can be formed through biological reduction of phytol by microbial communities in anaerobic sediments geologyscience.ru, its own microbial degradation pathways are less extensively detailed. Some studies indicate that under sulfate-reducing and denitrifying conditions, microbial degradation of phytol proceeds efficiently without the formation of this compound, suggesting that other sources may contribute to its presence in sediments geologyscience.runih.gov. Aerobic degradation of phytol typically involves intermediates like phytenal and phytenic acid nih.gov. The transformation of this compound into other isoprenoids like pristane and phytane is understood to occur through diagenetic processes, which can be mediated by microbial activity or abiotic factors, often influenced by redox conditions kiddle.cowikipedia.orgfud.edu.ng.

Table 1: Key Formation Pathways of this compound

| Precursor(s) | Transformation Process | Conditions/Environment | Resulting Compound | Citation(s) |

| Phytol | Biological Reduction | Anaerobic sediments | This compound | geologyscience.ru |

| Phytol | Hydrogenation | Rumen of cattle | This compound | glpbio.comcaymanchem.comcapes.gov.br |

| Phyt-1-ene | Hydration | - | This compound | doi.org |

| Chlorophyll | Diagenesis | Chlorophyll degradation | ||

| Pheophytin | Phytyl double bond reduction | Reducing environments | This compound pheophorbide | deepseadrilling.orgdeepseadrilling.org |

Advanced Methodologies for Dihydrophytol Analysis in Research

Chromatographic Techniques for Separation and Detection

Chromatography, a cornerstone of analytical chemistry, provides the necessary separation power to isolate dihydrophytol from complex mixtures, enabling its precise measurement. Gas and liquid chromatography, coupled with mass spectrometry, are the most powerful and widely used techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. For GC analysis, this compound is often derivatized, for instance, by creating a trimethylsilyl (B98337) (TMS) ether, to increase its volatility and improve its chromatographic behavior. nih.gov

A particularly sensitive and specific application of GC-MS is Selected Ion Monitoring (SIM) . scioninstruments.comepa.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, rather than scanning the entire mass spectrum. scioninstruments.comepa.gov This targeted approach significantly enhances the signal-to-noise ratio, allowing for the detection of trace amounts of this compound, even in complex environmental or biological samples. scioninstruments.comepa.govbg.ac.rs For example, GC-MS operated in SIM mode has been successfully used to detect this compound at concentrations greater than 0.01 mg/100 g in oils and fats. researchgate.net This high sensitivity is critical when assessing the presence of this compound as a transformation product in various matrices. bg.ac.rsresearchgate.net

| Parameter | Description |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Common Derivatization | Trimethylsilyl (TMS) ether |

| Advanced Application | Selected Ion Monitoring (SIM) |

| Advantage of SIM | Increased sensitivity and selectivity for trace analysis in complex matrices. scioninstruments.comepa.gov |

| Reported Detection Level | >0.01 mg/100 g in oils and fats. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for analyzing non-volatile and thermally labile compounds, making it suitable for a broad range of metabolites, including those related to this compound. frontlinegenomics.comthermofisher.com LC-MS has become increasingly popular in metabolomics due to its high throughput and soft ionization techniques that minimize fragmentation of the parent molecule. thermofisher.comnih.gov

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography offers accurate mass data, which greatly improves the confidence in metabolite identification. lcms.cz Techniques like reversed-phase liquid chromatography (RPLC) are effective for non-polar to moderately polar metabolites, while hydrophilic interaction liquid chromatography (HILIC) is used for more polar and ionic compounds. thermofisher.com In metabolomics studies, LC-MS allows for the comprehensive analysis of a wide array of small molecules from biological systems. nih.gov While direct analysis of this compound itself may be more amenable to GC-MS, LC-MS is crucial for studying its more polar derivatives and metabolic products that may be present in complex biological fluids. frontlinegenomics.comlcms.cz The development of comprehensive LC-MS/MS assays now allows for the quantification of hundreds of metabolites from a single sample, providing a powerful platform for understanding the broader metabolic context of this compound. mdpi.com

| Technique | Analyte Type | Key Advantages |

| LC-MS | Non-volatile, thermally labile, polar & non-polar metabolites. frontlinegenomics.comthermofisher.com | Broad metabolite coverage, soft ionization, suitable for complex biological samples. thermofisher.comnih.gov |

| LC-HRMS | All detectable metabolites. lcms.cz | High mass accuracy for confident compound identification. lcms.cz |

| RPLC-MS | Non-polar to moderately polar metabolites. thermofisher.com | Good separation of less polar compounds. |

| HILIC-MS | Polar and ionic metabolites. thermofisher.com | Retention of highly polar compounds not retained by RPLC. thermofisher.com |

Spectroscopic and Other Advanced Analytical Approaches

Beyond chromatography, other advanced analytical methods play a vital role in the structural characterization of this compound and in tracing its metabolic and environmental journeys.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of this compound Derivatives and Metabolic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. frontlinegenomics.com It provides detailed information about the chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the unambiguous determination of molecular structure. uac.pt For this compound and its derivatives, NMR is essential for confirming their identity and for characterizing any metabolic modifications. umn.eduuoguelph.ca For instance, ¹H NMR can be used to compare the spectra of phytol (B49457) and this compound, clearly showing the reduction of the double bond. umn.edu Similarly, the structures of newly synthesized phytol derivatives, which could be analogous to potential metabolic products of this compound, are confirmed using NMR and MS techniques. uac.pt In metabolomics, NMR is a complementary technique to MS, as it requires minimal sample preparation and can be used to identify and quantify metabolites in a sample. frontlinegenomics.comnih.gov

Application of Radiolabeled Tracers in this compound Metabolic and Environmental Fate Studies

Radiolabeled tracers are instrumental in studying the metabolic pathways and environmental fate of compounds like this compound. bitesizebio.com In this technique, a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), is incorporated into the this compound molecule. wikipedia.org This "labeled" molecule can then be introduced into a biological system or environmental microcosm. nih.gov By tracking the radioactivity, researchers can follow the uptake, distribution, transformation, and excretion of the compound. bitesizebio.comwikipedia.org This method provides dynamic information about metabolic fluxes and the formation of various metabolic products, which can then be identified using techniques like GC-MS or LC-MS. bitesizebio.comnih.gov The use of radiolabeled tracers has been fundamental in elucidating the metabolism of a wide range of substances, from amino acids to lipids, and would be a key methodology for detailed studies on the in vivo fate of this compound. wikipedia.orgresearchgate.netnih.gov

Challenges in Sample Preparation and Matrix Effects in this compound Quantification

The accurate quantification of this compound is often complicated by the complexity of the sample matrix in which it is found, such as oils, fats, tissues, or environmental samples. Effective sample preparation is therefore a critical and often challenging step.

One of the primary methods for extracting this compound, which is a non-saponifiable alcohol, involves the process of saponification. This procedure uses a strong alkali, like potassium hydroxide, to convert fats and oils into soap and glycerol, leaving the unsaponifiable matter, including this compound, to be extracted with an organic solvent like hexane (B92381) or diethyl ether. iteh.aiegyankosh.ac.innih.gov However, this process can be complex, and care must be taken to avoid the formation of emulsions, which can hinder the separation of the layers. iteh.ai

Following extraction, lipid fractionation is often necessary to separate different classes of lipids and to isolate the fraction containing this compound. acs.orgnih.gov This can be achieved using techniques like solid-phase extraction (SPE) with different sorbents (e.g., silica (B1680970) or aminopropyl-bonded silica) or thin-layer chromatography (TLC). nih.gova-star.edu.sg The choice of solvents for elution is critical to ensure that the target analyte is recovered in a specific fraction without significant loss or co-elution with interfering compounds. acs.orgcsic.es Despite these methods, achieving high recovery and minimizing matrix effects, where other components in the sample interfere with the ionization and detection of the analyte in MS-based techniques, remains a significant challenge. nih.gov

| Challenge | Description | Common Approaches |

| Extraction from Lipid-Rich Matrices | This compound is often present in complex mixtures of fats and oils. | Saponification to remove glycerides, followed by solvent extraction of the unsaponifiable matter. iteh.aiegyankosh.ac.in |

| Emulsion Formation | During saponification and extraction, stable emulsions can form, complicating phase separation. | Addition of ethanol (B145695), concentrated alkali, or salt solutions to break emulsions. iteh.ai |

| Lipid Fractionation | Need to isolate this compound from other lipid classes. | Solid-Phase Extraction (SPE), Thin-Layer Chromatography (TLC). nih.gova-star.edu.sg |

| Matrix Effects in MS | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. | Effective chromatographic separation, use of internal standards, and optimization of sample cleanup procedures. nih.gov |

| Analyte Recovery | Potential for loss of this compound during multi-step sample preparation procedures. | Optimization of extraction and fractionation protocols, combining different techniques like liquid-liquid extraction with SPE. nih.gov |

Role of Dihydrophytol As a Biogeochemical and Molecular Marker

Tracing Organic Matter Diagenesis in Sedimentary Records

The diagenesis of organic matter, particularly the transformation of chlorophyll-derived compounds within sediments, is a primary area where dihydrophytol's significance is recognized. Phytol (B49457), the alcohol esterified to chlorophyll (B73375), is a plentiful precursor in marine and terrestrial environments geologyscience.ruresearchgate.net. During the early stages of diagenesis, phytol undergoes various biotic and abiotic reactions.

Under reducing conditions, phytol is prone to reduction and dehydration, often proceeding through this compound (also referred to as phytanol) or phytene intermediates before forming phytane (B1196419). This pathway preserves the full 20-carbon chain length of the original phytol molecule nasa.govajol.infokiddle.comdpi.comresearchgate.net. Consequently, the presence of this compound in sedimentary records can be indicative of reducing environments and the diagenetic alteration of chlorophyll-derived lipids researchgate.netnih.gov. Research has detected this compound in various marine sediments, contributing to the understanding of organic matter preservation and transformation processes geologyscience.ruresearchgate.netnasa.govnih.govoregonstate.edusci-hub.se.

However, the interpretation of this compound's presence requires consideration of multiple sources. It can also be a product of lipid input from Archaebacteria or arise from the digestion of chlorophyll by macrofauna and copepods researchgate.net.

Indicators of Specific Biological or Environmental Processes

This compound's presence or absence can signal specific biological activities or environmental modifications.

Lipid Processing in Organisms: In biological systems, this compound is recognized as an intermediate in metabolic pathways. For instance, in ruminant animals, it is involved in the conversion of dietary phytol to phytanic acid nih.govthegoodscentscompany.com. Its detection in copepod fecal pellets also points to its role in the lipid processing and metabolism by zooplankton geologyscience.ruresearchgate.netoregonstate.edu.

Anthropogenic Hydrogenation in Oils: A significant application of this compound as a marker is in the food industry, specifically for identifying hydrogenated vegetable oils. Virgin vegetable oils, which undergo minimal processing, typically contain trans-phytol but not this compound. Refined vegetable oils may contain trace amounts or none of it. In contrast, the presence of this compound in vegetable oils is a strong indicator that the oil has undergone hydrogenation, a process used to solidify liquid oils fau.deresearchgate.netresearchgate.netevitachem.com. If an oil contains at least 5% hydrogenated fat, this compound can be detected, making it a valuable tool for food authentication and quality control fau.deresearchgate.netresearchgate.net.

Interplay with Other Isoprenoid Biomarkers

This compound is intrinsically linked to other prominent isoprenoid biomarkers, particularly phytol, pristane (B154290), and phytane. These relationships are crucial for deciphering paleoenvironmental conditions.

Phytol: As the direct precursor, phytol is the primary source of this compound in many environments, originating from chlorophyll geologyscience.ruresearchgate.net.

Pristane (Pr) and Phytane (Ph): These C19 and C20 isoprenoid alkanes are also derived from phytol. Pristane is typically formed through an oxidative pathway involving phytenic acid and subsequent decarboxylation, commonly associated with oxidizing (oxic) conditions during diagenesis nasa.govajol.infokiddle.comdpi.comresearchgate.net. Phytane, on the other hand, is predominantly formed via reduction and dehydration of phytol, often via this compound or phytene, and is linked to reducing (anoxic) environments nasa.govajol.infokiddle.comdpi.comresearchgate.net.

The ratio of pristane to phytane (Pr/Ph) has historically been employed as a proxy for the redox conditions of depositional environments, with lower ratios (<1) suggesting anoxic conditions and higher ratios (>1) indicating oxic conditions ajol.infokiddle.coresearchgate.netresearchgate.netfud.edu.ng. However, it is important to note that the interpretation of the Pr/Ph ratio can be complex and influenced by various factors beyond just redox state, including maturity, biodegradation, and specific microbial pathways researchgate.netfud.edu.ng. This compound's position as a potential intermediate in the formation of phytane highlights its role in these redox-dependent transformations.

Table 1: this compound as an Indicator of Oil Processing

| Oil Type | This compound Presence | Indicator |

| Virgin Vegetable Oil | Not detected | - |

| Refined Vegetable Oil | Trace amounts or not detected | - |

| Hydrogenated Vegetable Oil | Present (if >5% hydrogenated fat) | Hydrogenation |

Table 2: this compound in Phytol Diagenesis and Redox Conditions

| Redox Condition | Phytol Transformation Pathway | Primary Isoprenoid Products | This compound's Role |

| Oxidizing | Oxidation to phytenic acid, decarboxylation to pristine, reduction to pristane | Pristane | Minor/intermediate in some pathways |

| Reducing | Reduction and dehydration via this compound/phytene, then to phytane | Phytane | Intermediate, marker for reducing conditions researchgate.netnih.gov |

Compound List

this compound (3,7,11,15-tetramethylhexadecan-1-ol)

Phytol

Pristane

Phytane

Phytenes

Phytenic acid

Pristene

Chemical Synthesis and Derivatization for Academic Research

Laboratory Synthesis of Dihydrophytol (e.g., catalytic hydrogenation methods)

The most common and direct method for the laboratory synthesis of this compound is through the catalytic hydrogenation of phytol (B49457). slideshare.net Phytol, an unsaturated acyclic diterpene alcohol, contains a single double bond, making it an ideal substrate for this type of reaction. slideshare.net

The process involves the addition of hydrogen (H₂) across the double bond of the phytol molecule in the presence of a metal catalyst. This reaction effectively saturates the carbon chain, converting phytol into this compound. This hydrogenation process is a key reaction noted in the analysis of vegetable oils, where the presence of this compound can serve as an indicator that an oil has been hydrogenated. researchgate.net

Key Reaction Parameters:

| Parameter | Description |

| Substrate | Phytol (typically a mixture of cis/trans isomers) |

| Reagent | Hydrogen gas (H₂) |

| Catalyst | Typically heterogeneous catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a solid support. |

| Solvent | An inert organic solvent like ethanol (B145695) or ethyl acetate. |

| Product | This compound (3,7,11,15-Tetramethylhexadecan-1-ol) |

The reaction effectively reduces the double bond in phytol to a single bond, yielding the saturated alcohol, this compound. slideshare.net

Synthesis of this compound Derivatives for Functional Studies

This compound is a useful starting material for the synthesis of other complex molecules, which are then used in functional studies to explore biochemical interactions. A significant application is its use as a precursor to diastereomers of pristanic acid.

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid involved in certain metabolic pathways and accumulates in several inherited disorders. wikipedia.orgnih.gov To study the specific roles of its different stereoisomers, researchers require pure samples of each. This compound can be used as a key building block in the chemical synthesis of these specific diastereomers.

For instance, a described synthesis of (2R,6R,10R)- and (2S,6R,10R)-pristanic acid diastereomers starts with (3RS,7R,11R)-dihydrophytol. researchgate.net The key step in this synthetic route is the dehomologation of the this compound, which shortens the carbon chain by one carbon atom, converting it to the corresponding pristanic acid. researchgate.net This process utilizes an oxidizing agent, o-iodoxybenzoic acid. researchgate.net The resulting mixture of pristanic acid diastereomers can then be separated for further study. researchgate.net This demonstrates the value of this compound as a chiral precursor in the multi-step synthesis of biologically relevant molecules.

Stereochemical Considerations in this compound Synthesis and Analysis

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of this compound chemistry due to the presence of multiple chiral centers at positions 3, 7, and 11. The specific stereoisomer of this compound used in a synthesis will directly influence the stereochemistry of the final product.

Naturally occurring phytol, often derived from chlorophyll (B73375), has a specific stereochemistry. youtube.com When it is hydrogenated to form this compound, the existing chiral centers (at C7 and C11) are typically retained. The hydrogenation of the double bond creates a new chiral center at C3.

In the synthesis of pristanic acid diastereomers, starting with a specific stereoisomeric mixture of this compound, such as (3RS,7R,11R)-dihydrophytol, is essential. researchgate.net The designation "3RS" indicates that the synthesis produces a mixture of both R and S configurations at the 3-position, while the "7R" and "11R" configurations are defined.

The analysis and separation of these stereoisomers are crucial. After a synthetic step, such as the conversion of this compound to pristanic acid, the resulting diastereomers often need to be separated to study their individual biological functions. researchgate.net Techniques like silica (B1680970) gel column chromatography are employed for this separation, often after converting the acids to amide derivatives to enhance separability. researchgate.net This analytical diligence is necessary to ensure the stereochemical purity of the compounds used in functional studies.

Emerging Research Frontiers and Future Directions in Dihydrophytol Studies

Elucidation of Undiscovered Environmental Degradation Pathways

The complete environmental degradation pathways of dihydrophytol are not fully elucidated, presenting a key area for future research. While phytol (B49457), its precursor, is known to undergo various biotic and abiotic transformations, the specific microbial or chemical breakdown routes for DHP in diverse environments remain less understood. Studies suggest that DHP can be formed via the reduction of phytol under reducing conditions nih.govnih.gov. However, the subsequent steps in its degradation, particularly under aerobic or anaerobic conditions mediated by specific microbial communities, require further investigation.

Research into the microbial degradation of phytol has identified pathways involving intermediates like (E)-phytenal and (E)-phytenic acid, with some studies noting the absence of DHP as a significant metabolite during anaerobic biodegradation of phytol by sulfate-reducing and denitrifying bacteria nih.govgeologyscience.ru. Conversely, other research indicates that DHP can be formed by zooplankton digestion geologyscience.ruyale.edu. Understanding the conditions under which DHP itself is biodegraded, including the identification of specific enzymes and microorganisms involved, is crucial for predicting its environmental persistence and fate. Future studies could focus on isolating and characterizing microbes capable of DHP degradation and mapping out the metabolic intermediates and end products.

Integration of Advanced Omics Approaches in this compound Metabolism and Lipidomics Research

The application of advanced "omics" approaches, such as metabolomics and lipidomics, holds immense potential for unraveling the complex metabolic roles and pathways of this compound. Metabolomics allows for the quantitative measurement of small molecule metabolites in biological samples, providing a snapshot of cellular metabolic state nih.govnih.govmdpi.comnih.gov. Integrating these techniques with lipidomics can offer a comprehensive understanding of how organisms synthesize, metabolize, and utilize DHP.

Research in rumen microbiology, for instance, has identified DHP as an intermediate that can be hydrogenated and oxidized by rumen microorganisms to form phytanic acid nih.govnih.govcaymanchem.com. Understanding these transformations at a molecular level, through omics approaches, can reveal the specific enzymes and genetic pathways involved. This could also extend to understanding DHP's role in other organisms, such as its presence in zooplankton fecal pellets, suggesting metabolic processing within these organisms geologyscience.ru. Future research could employ untargeted metabolomics on samples containing DHP to identify novel metabolic pathways and regulatory networks, potentially revealing DHP's contribution to broader lipid metabolism and signaling.

Development of Novel Methodologies for Trace Analysis of this compound in Complex Systems

Accurate and sensitive detection of this compound at trace levels in complex environmental and biological matrices is essential for its study. While gas chromatography-mass spectrometry (GC-MS) is a standard technique for DHP analysis nih.govnih.govmdpi.com, the development of novel methodologies is crucial for improving sensitivity, selectivity, and throughput, especially when dealing with intricate samples like sediments, crude oils, or biological tissues.

Current analytical approaches often involve derivatization steps, such as silylation, to enhance volatility and detectability nih.gov. However, challenges remain in matrix effects and the co-elution of similar compounds. Emerging techniques like liquid chromatography-mass spectrometry (LC-MS) and advanced GC-MS configurations (e.g., GCxGC-MS) offer potential improvements in resolving complex mixtures and enhancing detection limits nih.govmdpi.com. Research into novel sample preparation techniques, advanced chromatographic separations, and more sensitive mass spectrometry ionization methods could lead to more robust and efficient trace analysis of DHP. For instance, developing methods that minimize sample manipulation while maximizing analyte recovery and minimizing interference would be highly beneficial.

| Analytical Technique | Typical Application Matrix | Strengths | Limitations | Ref. |

| GC-MS | Sediments, oils, biological samples | Established, good for volatile compounds | Requires derivatization for some compounds, potential matrix effects | nih.govnih.govmdpi.com |

| LC-MS | Biological fluids, complex mixtures | High sensitivity, good for non-volatile compounds | Can be complex to optimize, potential for ion suppression | nih.govnih.gov |

| GCxGC-MS | Complex environmental samples | Enhanced separation power for co-eluting compounds | Higher equipment cost and complexity | mdpi.com |

Interdisciplinary Applications in Environmental Biogeochemistry and Organic Geochemistry

This compound serves as a valuable compound in interdisciplinary studies, particularly within environmental biogeochemistry and organic geochemistry. Its presence and transformation in sediments and geological formations offer insights into past environmental conditions and biological processes. DHP is considered a diagenetic product derived from the phytyl side chain of chlorophyll (B73375), with its formation often linked to reducing conditions during early diagenesis nih.govnih.gov.

In organic geochemistry, DHP and its derivatives are utilized as biomarkers to reconstruct paleoenvironmental conditions. For example, the ratio of phytol to this compound has been interpreted as an indicator of algal organic matter contributions over time itn.pt. Furthermore, DHP can act as a precursor to pristane (B154290) in the geological formation of hydrocarbons evitachem.comresearchgate.net. Understanding these geochemical pathways is vital for petroleum exploration and for interpreting sedimentary records.

Future research can expand on these applications by investigating DHP's role in broader biogeochemical cycles, such as carbon cycling in marine and lacustrine environments. Its presence in specific geological formations could also be further explored as a proxy for specific microbial activities or redox conditions in ancient depositional environments.

Q & A

Q. What standardized analytical methods are recommended for identifying and quantifying dihydrophytol in complex matrices such as food or biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for this compound analysis, particularly in lipid-rich matrices. Key steps include lipid extraction (e.g., Soxhlet extraction), saponification to release bound forms, and derivatization (e.g., trimethylsilylation) to enhance volatility. Internal standards like deuterated phytol analogs improve quantification accuracy. Researchers should validate methods using spiked recovery experiments and matrix-matched calibration curves to address matrix effects .

Q. What is the role of this compound as a marker compound in food chemistry research?

this compound serves as a marker for hydrogenated and refined vegetable oils due to its formation during industrial hydrogenation of phytol. Its presence in dairy products or processed foods can indicate the use of hydrogenated fats. Researchers should compare this compound concentrations across organic vs. conventional products or hydrogenated vs. non-hydrogenated oils to infer processing history. Isotopic analysis (δ13C) can further distinguish botanical sources .

Q. What key considerations are critical for sample preparation to avoid this compound degradation during analysis?

Avoid prolonged exposure to light, oxygen, and high temperatures. Use antioxidants (e.g., BHT) during lipid extraction and store samples at −80°C. Saponification conditions (e.g., NaOH concentration, time) must be optimized to prevent artifact formation. Include blank samples to monitor contamination from solvents or labware .

Q. How should researchers interpret chromatographic data for this compound in the presence of structural analogs like phytol or phytyl esters?

Employ high-resolution GC columns (e.g., 60 m DB-5MS) to resolve co-eluting peaks. Confirm identities using retention indices and mass spectral libraries. Quantify unresolved peaks via deconvolution software and validate with orthogonal techniques like LC-MS/MS. Report limits of detection (LOD) and quantification (LOQ) to ensure data reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound concentration data across studies, such as discrepancies between organic and conventional dairy products?

Conduct meta-analyses to assess heterogeneity in sampling protocols, extraction methods, and geographical origins. Use mixed-effects models to account for covariates like animal diet or seasonal variations. Replicate conflicting studies under controlled conditions, standardizing variables such as feed composition and storage duration .

Q. What experimental design principles are essential for assessing this compound’s stability under varying environmental or processing conditions?

Design factorial experiments to test factors like temperature (20–120°C), pH (2–12), and oxidative stress (exposure to H2O2). Monitor degradation kinetics via time-series sampling and model using Arrhenius equations. Include controls with inert atmospheres (N2) to isolate oxidation pathways. Publish raw kinetic data to facilitate reproducibility .

Q. How can advanced hyphenated techniques (e.g., GC×GC-TOFMS) improve this compound detection in trace-level or co-eluting matrices?

Implement two-dimensional GC to enhance peak capacity and separate this compound from co-eluting contaminants. Couple with high-resolution TOFMS for accurate mass measurement (<5 ppm error). Validate method robustness using proficiency testing samples and inter-laboratory comparisons. Report uncertainty budgets to guide data interpretation .

Q. What multidisciplinary approaches integrate this compound analysis with metabolomics or isotopic tracing to study its metabolic fate in biological systems?

Combine GC-MS-based lipidomics with 13C-labeled this compound to track incorporation into metabolites like phytanic acid. Use pathway analysis tools (e.g., KEGG, MetaCyc) to map biotransformation routes. Collaborate with computational biologists to develop kinetic models of this compound metabolism in mammalian or microbial systems .

Methodological Frameworks

- For hypothesis-driven studies, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, a study on this compound’s role in lipid oxidation meets "novelty" if it addresses gaps in kinetic data .

- Use PICO frameworks to structure clinical inquiries: Population (e.g., patients with Refsum disease), Intervention (this compound-rich diets), Comparison (low-phytol diets), Outcome (phytanic acid levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.